Isovaleric acid-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

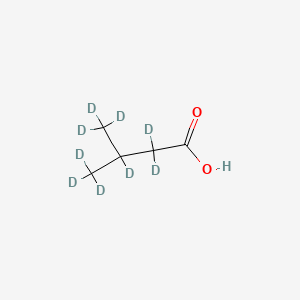

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Application: An Internal Standard for Precise Quantification

An In-depth Technical Guide on the Research Applications of Isovaleric acid-d9

For Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated form of isovaleric acid, a branched-chain fatty acid produced during the catabolism of the amino acid leucine.[1][2] In research, its primary and most critical application is as an internal standard for quantitative analyses, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of nine hydrogen atoms with deuterium (B1214612) results in a distinct mass difference, allowing it to be differentiated from the naturally occurring (unlabeled) isovaleric acid by a mass spectrometer.[1]

Due to their near-identical chemical and physical properties, the deuterated standard and the native analyte behave similarly during sample preparation, chromatography, and ionization.[5] This co-elution and similar behavior are crucial for correcting variations that can occur during the analytical process, such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and matrix effects (ion suppression or enhancement).[5][6] By adding a known amount of this compound to samples and calibration standards, quantification is based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and precise results.[7][8]

This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis and is widely employed in:

-

Metabolomics: To accurately measure the concentration of isovaleric acid in various biological fluids like plasma, urine, and feces, as well as in tissue homogenates.[1][9]

-

Biochemical Studies: To trace the metabolic pathways of branched-chain amino acids, particularly the breakdown of leucine.[1]

-

Clinical Chemistry: In newborn screening for the diagnosis and monitoring of Isovaleric Acidemia, a rare inherited metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2][10][11]

-

Food and Beverage Science: To monitor fermentation processes and for quality control, as isovaleric acid is a key flavor compound.

-

Environmental Analysis: For the quantification of volatile fatty acids in environmental samples.[1]

Quantitative Data

The following tables summarize key quantitative data for Isovaleric acid and its deuterated internal standard, this compound.

| Property | Isovaleric acid | This compound | Reference |

| Synonyms | 3-Methylbutanoic acid, 3-Methylbutyric acid | 3-Methylbutanoic acid-d9, 3-Methylbutyric acid-d9 | [12] |

| CAS Number | 503-74-2 | 344298-81-3 | [12] |

| Molecular Formula | C₅H₁₀O₂ | C₅HD₉O₂ | [6][13] |

| Molecular Weight | 102.13 g/mol | 111.19 g/mol | [12][13] |

| Mass Spectrometry Data | Value | Notes | Reference |

| Isovaleric acid (unlabeled) [M-H]⁻ m/z | 101.06 | For negative ion mode ESI-MS | |

| This compound (labeled) [M-H]⁻ m/z | 110.12 | For negative ion mode ESI-MS | |

| Isovaleric acid (unlabeled) [M+H]⁺ m/z | 103.07 | For positive ion mode ESI-MS | |

| This compound (labeled) [M+H]⁺ m/z | 112.13 | For positive ion mode ESI-MS | |

| Common MS/MS Transition for Isovaleric acid | m/z 102 → 57 | For LC-MS/MS analysis | [9] |

| Chromatographic Data | Value | Conditions | Reference |

| Typical GC Retention Time | Varies | Dependent on column (e.g., DB-FFAP, DB-WAX) and temperature program. Deuterated standards may elute slightly earlier than their non-deuterated counterparts. | [9][14][15] |

| Typical LC Retention Time | Varies | Dependent on column (e.g., C18, HILIC), mobile phase composition, and gradient. | [9][16] |

Experimental Protocols

Protocol 1: Quantification of Isovaleric Acid in Plasma by GC-MS

This protocol describes a derivatization-free method for the quantification of isovaleric acid in plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 5 µL of 0.8 M NaOH to the supernatant and evaporate the solvent under a stream of nitrogen or using a vacuum centrifuge.[17]

-

Reconstitute the residue in 50 µL of ethanol (B145695) and acidify with 10 µL of 0.6 M succinic acid just before analysis.[17]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: DB-FFAP or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 240°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for isovaleric acid (e.g., m/z 60, 74) and this compound.

-

3. Data Analysis:

-

Integrate the peak areas for the selected ions of isovaleric acid and this compound.

-

Calculate the peak area ratio of isovaleric acid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled isovaleric acid standards.

-

Determine the concentration of isovaleric acid in the plasma samples from the calibration curve.

Protocol 2: Quantification of Isovaleric Acid in Feces by LC-MS/MS

This protocol outlines a method for analyzing isovaleric acid in fecal samples.

1. Sample Preparation (Homogenization and Extraction):

-

Weigh approximately 50 mg of fecal sample.

-

Add 500 µL of a solution containing the known concentration of this compound in a suitable solvent (e.g., 0.5% phosphoric acid).

-

Homogenize the sample using a bead beater or vortexing for 20 minutes.

-

Centrifuge at 17,500 g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II or similar.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-18 min: linear ramp to 100% B

-

18-20 min: hold at 100% B

-

20.1-25 min: return to 5% B and equilibrate.

-

-

Column Temperature: 35°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex 6500+ or similar triple quadrupole instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Isovaleric acid transition: Q1: 101.1 → Q3: 57.1

-

This compound transition: Q1: 110.1 → Q3: 66.1

-

3. Data Analysis:

-

Integrate the peak areas for the MRM transitions of isovaleric acid and this compound.

-

Calculate the peak area ratio of isovaleric acid to this compound.

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled isovaleric acid standards.

-

Quantify the concentration of isovaleric acid in the fecal samples using the calibration curve.

Visualizations

Leucine Catabolic Pathway

The following diagram illustrates the metabolic pathway for the breakdown of the amino acid leucine, which leads to the production of isovaleric acid. In the inherited metabolic disorder Isovaleric Acidemia, the enzyme Isovaleryl-CoA Dehydrogenase is deficient, leading to an accumulation of isovaleric acid and its derivatives.[1][11]

Caption: Leucine catabolism pathway to Isovaleric Acid.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard like this compound with LC-MS/MS.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Deuterated Isovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated isovaleric acid, a molecule of increasing interest in metabolic research and drug development. This document details the synthesis, physicochemical properties, and spectroscopic characteristics of various deuterated isotopologues of isovaleric acid. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role in signaling pathways.

Physicochemical Properties

Table 1: General Properties of Isovaleric Acid and its Deuterated Isotopologues

| Property | Isovaleric Acid | Isovaleric Acid-d2 | Isovaleric Acid-d9 |

| Chemical Formula | C₅H₁₀O₂ | C₅H₈D₂O₂ | C₅HD₉O₂ |

| Molecular Weight ( g/mol ) | 102.13[1][2] | 104.14[3] | 111.19[4][5] |

| Appearance | Colorless liquid[1][6] | Liquid[3] | Colorless oil[7] |

| Odor | Disagreeable, rancid-cheese like[1][6] | - | - |

| Isotopic Purity | N/A | Typically ≥98% | ≥98 atom % D |

Table 2: Physical Properties of Isovaleric Acid and Estimated Properties of its Deuterated Isotopologues

| Property | Isovaleric Acid | Isovaleric Acid-d2 (Estimated) | This compound (Estimated) |

| Melting Point (°C) | -29[1][2] | Slightly higher than -29 | Slightly higher than -29 |

| Boiling Point (°C) | 175-177[1] | Slightly higher than 175-177 | Slightly higher than 175-177 |

| Density (g/mL at 20°C) | 0.925[1][2] | ~0.963[3] | Higher than 0.925 |

| Refractive Index (n20/D) | 1.403[1] | - | - |

| Vapor Pressure (mmHg at 20°C) | 0.38[1] | - | - |

Note: The melting and boiling points of deuterated compounds are generally slightly higher than their non-deuterated counterparts due to the stronger intermolecular forces (van der Waals forces) resulting from the increased mass and altered vibrational modes of the C-D bond compared to the C-H bond.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of deuterated isovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated isovaleric acid such as this compound, the proton signals corresponding to the deuterated positions will be absent. The presence of any residual proton signals can be used to determine the isotopic purity.

-

²H NMR: Deuterium (B1214612) NMR will show signals at chemical shifts similar to their proton counterparts, confirming the positions of deuteration.[8][9]

-

¹³C NMR: The carbon signals in deuterated isovaleric acid will exhibit splitting patterns due to coupling with deuterium (C-D coupling). For example, a CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[10] The chemical shifts of the carbon atoms are also slightly affected by the presence of deuterium, an effect known as the deuterium isotope effect on ¹³C chemical shifts.[11]

Table 3: ¹³C NMR Chemical Shifts for Isovaleric Acid

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C1 (COOH) | ~180 |

| C2 (CH₂) | ~43 |

| C3 (CH) | ~26 |

| C4, C5 (CH₃)₂ | ~22 |

Note: The provided ¹³C NMR data is for non-deuterated isovaleric acid and serves as a reference.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and isotopic distribution of deuterated compounds. The molecular ion peak (M+) will be shifted according to the number of deuterium atoms incorporated. For example, the molecular ion peak for this compound will be at m/z 111, corresponding to [C₅HD₉O₂]⁺.

The fragmentation pattern of isovaleric acid in mass spectrometry is characterized by the loss of specific fragments. Common fragmentation pathways for carboxylic acids include the loss of an OH group (M-17) and a COOH group (M-45).[14][15] Another characteristic fragmentation is the McLafferty rearrangement, which for isovaleric acid would result in a prominent peak at m/z 60.[16] The fragmentation pattern of deuterated isovaleric acid will show corresponding shifts in the fragment masses, which can be used to confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

The IR spectrum of isovaleric acid shows a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. Upon deuteration of the exchangeable acidic proton (COOD), the O-H band will be replaced by a broader O-D stretching band at a lower frequency (around 2100-2300 cm⁻¹). Deuteration of the alkyl chain will result in the appearance of C-D stretching bands around 2100-2260 cm⁻¹.

Experimental Protocols

Synthesis of Deuterated Isovaleric Acid

A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the presence of D₂O.[17] For isovaleric acid specifically, a common industrial synthesis route is the oxidation of isoamyl alcohol or isovaleraldehyde.[18] To produce deuterated isovaleric acid, deuterated starting materials would be used in these reactions.

Protocol for the Synthesis of α-Deuterated Carboxylic Acids (General Method)

-

Dissolution: Dissolve the corresponding malonic acid derivative in D₂O.

-

H/D Exchange: Heat the solution to facilitate the exchange of the acidic α-protons with deuterium from the solvent.

-

Decarboxylation: Continue heating the solution to induce decarboxylation, yielding the α-deuterated carboxylic acid.

-

Purification: The product can often be used without further purification, as the main byproduct is CO₂.

For the synthesis of fully deuterated isovaleric acid (this compound), a multi-step synthesis starting from smaller deuterated building blocks would be required.

Determination of Isotopic Purity

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20][21]

-

Sample Preparation: Dissolve a known amount of the deuterated isovaleric acid in a suitable non-deuterated solvent (e.g., CHCl₃).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions indicates a high level of deuteration.

-

Integration: Integrate the residual proton signals and compare them to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable) to calculate the percentage of isotopic enrichment.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the characteristic splitting patterns of the carbon signals due to C-D coupling, which confirms the presence and location of deuterium.

Protocol using High-Resolution Mass Spectrometry (HRMS) [22][23]

-

Sample Preparation: Prepare a dilute solution of the deuterated isovaleric acid in a suitable solvent for electrospray ionization (ESI).

-

Full Scan MS Acquisition: Acquire a high-resolution full scan mass spectrum in the appropriate ionization mode (positive or negative).

-

Isotopologue Distribution Analysis: Identify and integrate the ion signals corresponding to the different isotopologues (e.g., d₀, d₁, d₂, etc.).

-

Isotopic Purity Calculation: Calculate the relative abundance of each isotopologue to determine the overall isotopic purity of the sample. Correction for the natural abundance of ¹³C may be necessary for high accuracy.

Biological Significance and Signaling Pathways

Isovaleric acid is a naturally occurring branched-chain fatty acid in mammals and is an intermediate in the metabolism of the amino acid leucine. In recent research, it has been shown to have a direct effect on colonic smooth muscle, causing relaxation. This effect is mediated through the activation of the Protein Kinase A (PKA) signaling pathway.

Experimental Workflow for Measuring Isovaleric Acid-Induced Muscle Relaxation

Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[24] Deuteration can lead to:

-

Improved Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This can slow down the metabolism of a drug, leading to a longer half-life and potentially requiring less frequent dosing.

-

Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can reduce the formation of unwanted or toxic metabolites.

-

Altered Pharmacokinetics: Changes in metabolism can lead to altered absorption, distribution, and excretion of a drug, which can be optimized for better therapeutic outcomes.

Deuterated isovaleric acid can be used as a tool in metabolic research to trace the fate of isovaleric acid in biological systems. Furthermore, given its biological activity, deuterated versions could be explored as potential therapeutic agents themselves, with improved pharmacokinetic properties.

Conclusion

Deuterated isovaleric acid represents a valuable tool for researchers in the fields of metabolism and drug discovery. Its distinct physicochemical and spectroscopic properties, arising from the substitution of hydrogen with deuterium, allow for its use as a tracer and internal standard in analytical studies. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this important molecule. Furthermore, the elucidation of its role in biological signaling pathways opens up new avenues for therapeutic intervention. A thorough understanding of the chemical properties of deuterated isovaleric acid is crucial for its effective application in advancing scientific knowledge and developing novel therapeutic strategies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 5. This compound | CAS 344298-81-3 | LGC Standards [lgcstandards.com]

- 6. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-METHYLBUTYRIC-D9 ACID CAS#: 344298-81-3 [amp.chemicalbook.com]

- 8. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 9. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 11. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. Isovaleric acid(503-74-2) 13C NMR [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isovaleric acid synthesis - chemicalbook [chemicalbook.com]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 22. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to Isovaleric Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d9 is the deuterated form of isovaleric acid, a branched-chain fatty acid. In the fields of metabolomics, drug metabolism, and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] By incorporating nine deuterium (B1214612) atoms, this compound has a distinct mass from its endogenous, non-labeled counterpart, while retaining nearly identical chemical and physical properties. This allows for precise and accurate quantification of isovaleric acid in complex biological matrices, correcting for variations during sample preparation and analysis.

Chemical Structure and Properties

The chemical structure of this compound is that of 3-methylbutanoic acid where the nine hydrogen atoms on the methyl and methylene (B1212753) groups have been replaced by deuterium.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅HD₉O₂ | [3][4][5] |

| Molecular Weight | 111.19 g/mol | [3][4][5] |

| CAS Number | 344298-81-3 | [3][4] |

| Appearance | Liquid | [2] |

| Purity | ≥97% | [2] |

| Isotopic Purity | ≥98 atom % D | [2] |

| InChI Key | GWYFCOCPABKNJV-CBZKUFJVSA-N | [2] |

| SMILES | OC(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O | [2] |

| Synonyms | 3-Methylbutanoic acid-d9, 3-Methylbutyric acid-d9 | [6] |

Experimental Protocols

This compound is predominantly used as an internal standard in analytical protocols for the quantification of short-chain fatty acids (SCFAs). Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Isovaleric Acid in Biological Samples using GC-MS

This protocol is adapted from established methods for SCFA analysis and is suitable for matrices such as plasma, serum, and fecal extracts.

1. Materials and Reagents:

-

This compound (internal standard)

-

Non-labeled isovaleric acid (for calibration curve)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663)

-

Hydrochloric acid (HCl)

-

Sample matrix (e.g., plasma, fecal extract)

2. Sample Preparation and Extraction:

-

To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 100 µM in methanol).

-

Acidify the sample to a pH of approximately 2 by adding 10 µL of 6M HCl to protonate the fatty acids.

-

Add 500 µL of cold extraction solvent (e.g., diethyl ether).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4°C for 10 minutes at 10,000 x g.

-

Carefully transfer the organic (upper) layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a clean vial for derivatization.

3. Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of the derivatization agent (e.g., MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis:

-

GC Column: Use a column suitable for fatty acid analysis, such as a DB-FFAP or similar polar column.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 240°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Detection Mode: Selected Ion Monitoring (SIM). Monitor for the characteristic ions of derivatized isovaleric acid and this compound.

Protocol 2: Use of this compound in a Metabolomics Workflow

The following diagram illustrates a typical workflow for a metabolomics study where this compound is used as an internal standard for the quantification of short-chain fatty acids.

Logical Relationships in Metabolomics Quantification

The use of this compound as an internal standard is based on a key logical principle in analytical chemistry. The following diagram illustrates this relationship.

Conclusion

This compound is a crucial tool for researchers in the life sciences, providing the accuracy and precision required for the quantitative analysis of isovaleric acid in complex biological systems. Its use as an internal standard in well-established analytical protocols, such as those detailed in this guide, enables robust and reliable data generation for metabolomics, clinical diagnostics, and drug development research. The methodologies and principles outlined here provide a solid foundation for the effective application of this compound in a laboratory setting.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. Isovaleric-d9 acid ≥98 atom % D, ≥97% (CP) [sigmaaldrich.com]

- 3. Isovaleric acid synthesis - chemicalbook [chemicalbook.com]

- 4. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

An In-depth Technical Guide to the Synthesis and Purification of Isovaleric Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isovaleric acid-d9, a deuterated analog of isovaleric acid. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. This document outlines a plausible synthetic route, detailed purification protocols, and presents key quantitative data for the final product.

Synthesis of this compound

One plausible approach involves a multi-step process targeting different positions of the molecule. For instance, α-deuteration can be achieved under basic conditions, while deuteration of the β- and γ-positions may require a metal catalyst.

Proposed Synthetic Pathway

A potential synthetic strategy for this compound involves the use of a suitable catalyst in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O). The choice of catalyst and reaction conditions is crucial to achieve high isotopic enrichment.

Experimental Protocol: Catalytic H/D Exchange

This generalized protocol is based on established methods for the deuteration of aliphatic carboxylic acids.[1][2][3][4][5] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired level of deuteration.

Materials:

-

Isovaleric acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10 wt. % Pd/C)

-

Anhydrous sodium sulfate

-

Dichloromethane (B109758) (anhydrous)

-

Argon gas

Procedure:

-

In a high-pressure reactor, combine isovaleric acid (1 equivalent) and 10% Pd/C (0.1 equivalents).

-

Add D₂O (10 equivalents) to the reactor.

-

Seal the reactor and purge with argon gas three times.

-

Pressurize the reactor with deuterium gas (D₂) to 10 bar.

-

Heat the reaction mixture to 150°C with vigorous stirring.

-

Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess D₂ gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, catalyst residues, and byproducts.[6] For a volatile compound like this compound, fractional distillation is a suitable method. For higher purity, preparative chromatography can be employed.

Experimental Protocol: Fractional Distillation

Fractional distillation separates compounds based on their boiling points.[7][8][9][10][11] Since the boiling point of this compound is expected to be very close to that of unlabeled isovaleric acid, a distillation column with high theoretical plates is recommended.

Apparatus:

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude this compound to the round-bottom flask.

-

Slowly heat the flask while stirring.

-

Apply a vacuum to the system to reduce the boiling point and prevent thermal decomposition.

-

Collect the fraction that distills at the expected boiling point of isovaleric acid (176 °C at atmospheric pressure; the boiling point will be lower under vacuum).

-

Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high chemical purity, preparative HPLC can be utilized.[12][13][14]

Instrumentation and Conditions:

-

Column: A suitable reverse-phase column, such as a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) is a common choice for carboxylic acids.[12]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

-

Injection Volume: The injection volume will depend on the column size and the concentration of the sample.

Procedure:

-

Dissolve the crude or distilled this compound in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the pure fractions and remove the solvents under reduced pressure.

Data Presentation

The following tables summarize typical quantitative data for commercially available this compound. The actual values for a specific synthesis will depend on the reaction conditions and the efficiency of the purification process.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₅HD₉O₂ |

| Molecular Weight | 111.19 g/mol |

| CAS Number | 344298-81-3 |

| Appearance | Colorless liquid |

| Boiling Point | ~176 °C (for unlabeled)[15] |

| Density | ~0.925 g/mL (for unlabeled)[15] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Typical Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (atom % D) | ≥98% |

Conclusion

The synthesis and purification of this compound require careful execution of catalytic H/D exchange and subsequent purification steps. While a definitive, published protocol for this specific molecule is not available, the generalized procedures outlined in this guide, based on established methodologies for deuterated carboxylic acids, provide a solid foundation for its preparation in a research setting. The successful synthesis and purification will yield a valuable tool for a variety of scientific applications, particularly in the fields of drug metabolism and clinical diagnostics.

References

- 1. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mechanistic considerations on catalytic H/D exchange mediated by organometallic transition metal complexes [comptes-rendus.academie-sciences.fr]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. moravek.com [moravek.com]

- 7. Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]

- 8. US2862943A - Purification of fatty acids - Google Patents [patents.google.com]

- 9. Fat Distillation/ fractional | Pemac Projects Pvt Ltd [pemacprojects.com]

- 10. Fatty acids fractional and total distillation | CMB SpA [cmb.it]

- 11. technoilogy.it [technoilogy.it]

- 12. Separation of Isovaleric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. agilent.com [agilent.com]

- 14. rssl.com [rssl.com]

- 15. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to Isovaleric Acid-d9 for Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Isovaleric acid-d9, a critical tool for researchers utilizing mass spectrometry-based quantitative analysis. It details commercially available sources, provides key quality specifications, and outlines a comprehensive experimental protocol for its use as an internal standard in complex biological matrices.

Introduction to this compound

This compound (Perdeuterated 3-methylbutanoic acid) is the stable isotope-labeled analogue of isovaleric acid. Isovaleric acid is a short-chain fatty acid (SCFA) produced from the metabolism of the amino acid leucine.[1] It is a significant compound in various biological and industrial contexts, serving as a biomarker for certain metabolic disorders, such as Isovaleric Acidemia, and contributing to the flavor and aroma profiles of fermented foods.[1][2]

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard.[3][4] this compound is an ideal internal standard for the accurate quantification of its unlabeled counterpart. Because it shares near-identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its higher mass.[5] This allows it to correct for variations in sample preparation, extraction recovery, and matrix effects, ensuring high accuracy and precision in measurement.[4][6]

Commercial Suppliers and Specifications

A variety of vendors supply this compound for research purposes. The following tables summarize key quantitative specifications from several prominent suppliers to aid in product selection. It is crucial to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Table 1: General and Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Methylbutanoic-d9 acid, 3-Methylbutyric-d9 acid |

| CAS Number | 344298-81-3 |

| Molecular Formula | C₅HD₉O₂ |

| Molecular Weight | ~111.19 g/mol |

Table 2: Supplier-Specific Quantitative Data

| Supplier | Catalog Number (Example) | Chemical Purity | Isotopic Purity (Atom % D) | Available Quantities |

| Sigma-Aldrich (Merck) | 616345 (example) | ≥97% (CP) | ≥98 atom % D | Custom packaging available |

| Cambridge Isotope Laboratories, Inc. | DLM-2938-PK | ≥98% | 98% | Available by the gram |

| MedChemExpress | HY-W012980S | 98.52% | Not specified | 5 mg, 10 mg |

| LGC Standards | TRC-I917572 | Not specified | Not specified | 50 mg, 250 mg, 500 mg |

| ResolveMass Laboratories Inc. | RML-0123 (example) | Not specified | ≥98% D | Not specified |

| Santa Cruz Biotechnology, Inc. | sc-488388 | Not specified | Not specified | Inquire for details |

Note: Data is compiled from publicly available information and may vary.[5][7] Always consult the supplier and the Certificate of Analysis for the most accurate and up-to-date specifications.

Experimental Protocol: Quantification of Isovaleric Acid in Serum by LC-MS/MS

This section provides a detailed methodology for the quantification of isovaleric acid in human serum using this compound as an internal standard. The protocol involves sample preparation via protein precipitation and derivatization, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for short-chain fatty acid analysis.[8][9][10]

Materials and Reagents

-

Biological Sample: Human serum

-

Internal Standard (IS): this compound

-

Calibration Standard: Isovaleric acid (unlabeled)

-

Protein Precipitation Reagent: Acetonitrile (ACN), LC-MS grade

-

Derivatization Reagents:

-

3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

-

Reconstitution Solvent: 10% Acetonitrile in water, LC-MS grade

-

Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade

Solution Preparation

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or ACN).

-

Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the stock solution in ACN. This solution will be used for spiking the samples.

-

Calibration Curve Standards: Prepare a stock solution of unlabeled isovaleric acid. Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped serum or water) to create a series of calibration standards ranging from approximately 20 ng/mL to 1 µg/mL.[11]

Sample Preparation Procedure

-

Thawing: Thaw serum samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquoting: In a microcentrifuge tube, aliquot 50 µL of serum.

-

Spiking: Add 10 µL of the Working Internal Standard Solution (10 µg/mL) to each sample, standard, and QC, except for blank samples.[9]

-

Protein Precipitation: Add 200 µL of cold ACN to each tube. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Derivatization:

-

Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.[10]

-

Final Preparation: Transfer the final solution to an LC autosampler vial for analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis process, from sample receipt to final data processing.

Leucine Catabolism Pathway

Isovaleric acid is a key metabolite in the degradation pathway of the branched-chain amino acid, leucine. A deficiency in the isovaleryl-CoA dehydrogenase enzyme leads to the buildup of isovaleric acid and its derivatives, causing the metabolic disorder Isovaleric Acidemia.[12]

Conclusion

This compound is an indispensable tool for achieving accurate and reproducible quantification of its endogenous analogue in complex biological samples. By serving as a robust internal standard, it enables researchers in drug development, metabolomics, and clinical diagnostics to generate high-quality data. Careful selection of a commercial supplier based on purity specifications and adherence to a validated experimental protocol are paramount for successful implementation.

References

- 1. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 12. mdpi.com [mdpi.com]

Isovaleric Acid-d9: A Comprehensive Technical Guide for Researchers

CAS Number: 344298-81-3

This technical guide provides an in-depth overview of Isovaleric acid-d9, a deuterated analog of isovaleric acid. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide covers its chemical and physical properties, safety data, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of isovaleric acid where nine hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.

| Property | Value | Reference |

| CAS Number | 344298-81-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅HD₉O₂ | [3][5][6][7] |

| Molecular Weight | 111.19 g/mol | [3][6][7][8] |

| Appearance | Colorless liquid | [9] |

| Isotopic Purity | ≥98 atom % D | [10] |

| Chemical Purity | ≥97% (CP) | [10] |

Note: Some physical properties are referenced from the non-deuterated form, Isovaleric acid (CAS 503-74-2), as specific data for the deuterated form is limited.

| Property (from Isovaleric acid) | Value | Reference |

| Flash Point | 71 °C - 74 °C | [10][11] |

| Boiling Point | 175-177 °C | [12] |

| Melting Point | -29 °C | [12] |

| Density | 0.925 - 0.937 g/cm³ | [12][13] |

| Solubility | Slightly soluble in water. Soluble in alcohol and other organic solvents. | [9][11] |

Safety Data Sheet (SDS) Summary

The safety information provided is a compilation from various sources, with much of the detailed toxicological and emergency data derived from the Safety Data Sheet for the non-deuterated Isovaleric acid (CAS 503-74-2). It is crucial to handle this compound with the same precautions as its non-deuterated counterpart.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[11][13][14][15] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[10] |

| Flammable Liquids | 4 | H227: Combustible liquid.[11] |

| Skin Irritation | 2 | H315: Causes skin irritation.[16] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[16] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[16] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |

Hazard Pictograms:

Toxicological Data (from Isovaleric acid)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2,000 mg/kg | [14][15] |

| LD50 | Rat | Oral | 1860 mg/kg | [17] |

| LD50 | Rabbit | Dermal | 3,560 mg/kg | [15] |

Experimental Protocols

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[14]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Keep away from heat, sparks, and open flames.[14]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a cool, dry, and well-ventilated area.[14]

-

Keep the container tightly closed.[14]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[14]

-

Recommended storage temperature is at room temperature, away from light and moisture.[8]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[11][14]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11][14]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[11][14]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Spill and Disposal Procedures

Spill Response:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11][14]

-

Containment: Wear appropriate PPE. Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[11]

-

Neutralization: For acid spills, cautiously neutralize with a suitable agent like sodium bicarbonate.[11]

-

Collection: Carefully collect the absorbed material into a sealable container for disposal.[11]

-

Decontamination: Clean the spill area thoroughly with soap and water.

Disposal:

-

Dispose of the waste material in accordance with local, state, and federal regulations.[18]

-

Do not allow the product to enter drains or waterways.[16]

-

Contact a licensed professional waste disposal service for disposal of this material.[15]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for responding to a chemical spill of this compound.

Caption: Chemical spill response workflow for this compound.

References

- 1. This compound | CAS 344298-81-3 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. This compound | CAS 344298-81-3 | LGC Standards [lgcstandards.com]

- 5. achemtek.com [achemtek.com]

- 6. shop.bio-connect.nl [shop.bio-connect.nl]

- 7. scbt.com [scbt.com]

- 8. Isovaleric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2938-PK [isotope.com]

- 9. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isovaleric-d9 acid ≥98 atom % D, ≥97% (CP) [sigmaaldrich.com]

- 11. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. Isovaleric acid (92634-50-9) for sale [vulcanchem.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. bio.vu.nl [bio.vu.nl]

- 15. fishersci.com [fishersci.com]

- 16. hpc-standards.com [hpc-standards.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Isovaleric Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available isovaleric acid-d9. This compound is a deuterated analog of isovaleric acid, a short-chain fatty acid of significant interest in various fields, including metabolism research, microbiome studies, and as a building block in chemical synthesis. In many applications, particularly those involving mass spectrometry-based quantification, the isotopic purity of the labeled standard is a critical parameter that directly impacts data accuracy and reliability. This guide offers a summary of typical isotopic purity from commercial suppliers, detailed methodologies for its determination, and the necessary visualizations to understand the analytical workflows.

Understanding Isotopic Purity

In the context of deuterated compounds like this compound, it is important to distinguish between isotopic enrichment and isotopic purity. Isotopic enrichment refers to the percentage of deuterium (B1214612) at a specific labeled position within the molecule. In contrast, isotopic purity represents the proportion of molecules in the sample that contain the desired number of deuterium atoms (in this case, nine). High isotopic enrichment at each of the nine positions is a prerequisite for high isotopic purity of the d9 species.

Commercially available deuterated compounds are never 100% isotopically pure. The synthesis process inevitably leads to a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition. For this compound, this means the presence of molecules with eight deuterium atoms (d8), seven (d7), and so on, alongside the desired d9 isotopologue. For quantitative applications, particularly when used as an internal standard, a precise understanding of this distribution is crucial to correct for the contribution of these less-deuterated species.

Isotopic Purity of Commercial this compound

A review of commercially available this compound from several major suppliers indicates a consistently high level of isotopic purity. The stated purity is typically ≥98 atom % D . This value represents the percentage of deuterium across all labeled positions. While this provides a good general indication of quality, the exact distribution of isotopologues (d9, d8, etc.) can be lot-specific and is best determined by direct analysis.

For the purpose of this guide, a representative summary of the isotopic purity data for commercially available this compound is presented in the table below. It is important to note that while a detailed isotopic distribution is ideal, it is not always publicly available from suppliers' product pages. The data presented here is based on typical specifications and a representative Certificate of Analysis.

| Parameter | Typical Specification | Method of Determination |

| Chemical Purity | ≥97% (CP) | Gas Chromatography (GC) |

| Isotopic Purity (Atom % D) | ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Distribution | ||

| d9 | >95% | Mass Spectrometry, 2H NMR |

| d8 | Lot-specific | Mass Spectrometry |

| d7 and lower | Lot-specific | Mass Spectrometry |

Note: CP denotes Chemical Purity.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for determining the isotopic distribution of volatile compounds like isovaleric acid. The workflow involves separating the analyte from other components by gas chromatography followed by mass analysis to determine the relative abundance of different isotopologues.

Methodology

-

Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

To improve chromatographic properties and ionization efficiency, derivatization is often necessary for short-chain fatty acids. A common method is esterification to form, for example, methyl or pentafluorobenzyl (PFB) esters. For PFB derivatization, react the this compound with PFB bromide in the presence of a catalyst like diisopropylethylamine.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a low- to mid-polarity column like a DB-5ms).

-

Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to an appropriate value (e.g., 250 °C).

-

Oven Temperature Program: A typical program would be:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase at 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 2-5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of the derivatized this compound and its lower isotopologues.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized this compound.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions (or characteristic fragment ions) for the d9, d8, d7, etc., isotopologues.

-

Correct for the natural isotopic abundance of other elements (e.g., 13C) in the molecule to accurately calculate the isotopic distribution of deuterium.

-

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy

2H (Deuterium) NMR spectroscopy is a direct and powerful method for determining the isotopic enrichment at each deuterium-labeled position. While 1H NMR can be used to observe the disappearance of proton signals upon deuteration, 2H NMR directly measures the deuterium signals.

Methodology

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, benzene-d6).

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required.

-

Acquisition Parameters:

-

Acquire a 2H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the deuterium nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the 2H NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the different deuterium positions in the this compound molecule.

-

The relative integrals of the signals can be used to confirm the position of deuteration and to assess the relative enrichment at each site.

-

By comparing the total integral of the deuterium signals to that of a known internal standard, the overall isotopic purity can be determined. A method combining 1H and 2H NMR can provide a very accurate determination of isotopic abundance.[2]

-

Visualizing the Workflow

To better illustrate the process of determining the isotopic purity of this compound, the following diagrams outline the experimental workflows for GC-MS and NMR analysis.

Caption: Workflow for determining the isotopic purity of this compound using GC-MS.

Caption: Workflow for determining the isotopic purity of this compound using NMR.

Conclusion

The isotopic purity of commercially available this compound is generally high, with suppliers typically guaranteeing at least 98 atom % D. For researchers, scientists, and drug development professionals who require precise quantification, it is essential to understand that this value represents an average enrichment and that a distribution of isotopologues is always present. The use of rigorous analytical techniques such as GC-MS and quantitative 2H NMR is paramount for accurately characterizing the isotopic distribution of a specific batch of this compound. The detailed protocols and workflows provided in this guide offer a solid foundation for implementing these analyses, ensuring the highest level of accuracy and reliability in research and development applications. It is always recommended to consult the Certificate of Analysis for lot-specific data and to perform in-house verification for the most critical applications.

References

An In-depth Technical Guide to the Stability and Storage of Isovaleric acid-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Isovaleric acid-d9. As a deuterated internal standard, its integrity is paramount for accurate quantitative analysis in various research and development applications. This document outlines best practices for handling, storing, and assessing the stability of this compound, supported by structured data and procedural diagrams.

Core Concepts in the Stability of Deuterated Standards

This compound, like other stable isotope-labeled (SIL) internal standards, is utilized to correct for variability during sample preparation and analysis in mass spectrometry-based assays.[1][2] The underlying principle is that a SIL standard is chemically identical to the analyte and will behave similarly throughout the experimental workflow.[1] Therefore, maintaining the chemical and isotopic stability of this compound is critical for generating reliable and reproducible data.

Key factors that can influence the stability of deuterated standards include:

-

Temperature: Affects the rate of chemical degradation.

-

Light: Can induce photochemical degradation.

-

Moisture: Can lead to hydrolysis or other water-mediated degradation.

-

pH: Can influence the stability of the carboxylic acid group.

-

Hydrogen-Deuterium (H/D) Exchange: While the deuterium (B1214612) atoms in this compound are on carbon atoms and thus generally stable, extreme conditions could potentially lead to exchange with protons from the solvent, compromising the isotopic purity.[3]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended conditions for the neat compound and its solutions based on information from suppliers and general laboratory practices.

| Form | Storage Temperature | Duration | Additional Recommendations |

| Neat Compound | Room Temperature | Not specified | Store away from light and moisture.[4] |

| -20°C | Up to 3 years | For the unlabeled powder form.[3] | |

| Stock Solutions | -80°C | Up to 6 months | Use within this period for optimal results.[1][5] |

| -20°C | Up to 1 month | A shorter-term storage option.[1][5] | |

| -80°C | Up to 1 year | For the unlabeled compound in solvent.[3] |

For in vivo experiments, it is highly recommended to prepare fresh working solutions daily to ensure accuracy.[1][5] If precipitation is observed upon dissolution, gentle heating and/or sonication can be employed to aid in solubilization.[1][5]

Experimental Protocols for Stability Assessment

3.1. General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of a deuterated internal standard like this compound.

Caption: A generalized workflow for conducting stability assessments of this compound.

3.2. Detailed Methodologies

-

Freeze-Thaw Stability:

-

Prepare a set of quality control (QC) samples containing this compound at a known concentration in the relevant biological matrix.

-

Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat this freeze-thaw cycle for a minimum of three iterations.

-

Analyze the samples by LC-MS/MS and compare the response to that of freshly prepared standards.[5]

-

-

Bench-Top (Short-Term) Stability:

-

Prepare a set of QC samples as described above.

-

Keep the samples at room temperature for a duration that simulates the expected sample handling and preparation time (e.g., 4, 8, or 24 hours).

-

Analyze the samples by LC-MS/MS and compare the results to freshly prepared standards.[5]

-

-

Long-Term Stability:

-

Prepare a set of QC samples and store them at the intended long-term storage temperature (e.g., -80°C).

-

At specified time points (e.g., 1, 3, 6 months), retrieve a subset of the samples.

-

Allow the samples to thaw completely.

-

Analyze the samples by LC-MS/MS and compare the response to freshly prepared standards.[5]

-

Assessing Isotopic Purity and Enrichment

Maintaining the isotopic enrichment of this compound is crucial. The isotopic distribution can be monitored over time using high-resolution mass spectrometry (HR-MS).

4.1. Protocol for Isotopic Enrichment Assessment

-

Initial Analysis: Upon receiving a new batch of this compound, dissolve a small amount in a suitable solvent and analyze it using HR-MS to determine its initial isotopic distribution and enrichment.

-

Sample Preparation for Stability Study: Prepare solutions of this compound and store them under the desired test conditions (e.g., different temperatures, light exposure).

-

Time-Point Analysis: At regular intervals, take an aliquot of the stored solution and analyze it by HR-MS.

-

Data Analysis: Compare the isotopic distribution of the stored sample to the initial analysis. Any significant decrease in the abundance of the d9 isotopologue or the appearance of lower mass isotopologues (d8, d7, etc.) could indicate degradation or H/D exchange. A general method for determining isotopic enrichment involves comparing the measured isotope distribution with the theoretical distribution.[6]

The following diagram illustrates the decision-making process based on the stability assessment.

Caption: Logical diagram for interpreting the results of a stability assessment.

Context: Metabolic Pathway of Isovaleric Acid

While this compound's primary role is as an analytical standard, the unlabeled compound is a natural metabolite. It is an intermediate in the degradation pathway of the branched-chain amino acid, leucine (B10760876). Understanding this pathway can provide context for its presence in biological samples.

Caption: Simplified metabolic pathway showing the role of isovaleric acid in leucine degradation.

Conclusion

The stability and integrity of this compound are fundamental to its function as a reliable internal standard. Adherence to recommended storage conditions—primarily cold temperatures (-20°C to -80°C for solutions) and protection from light and moisture—is essential for minimizing degradation. Regular stability assessments, including freeze-thaw, bench-top, and long-term studies, are recommended to validate its performance within specific analytical methods. By implementing these rigorous practices, researchers can ensure the accuracy and reproducibility of their quantitative results.

References

- 1. benchchem.com [benchchem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isovaleric Acid-d9

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Isovaleric acid-d9 (3-Methylbutanoic-d9 acid). As a deuterated internal standard, this compound is critical for the accurate quantification of its endogenous, non-labeled counterpart in various biological matrices. Understanding its fragmentation behavior is essential for developing robust and reliable analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts of Isovaleric Acid Fragmentation

The fragmentation of isovaleric acid and its deuterated analog in an EI source is governed by established principles of organic mass spectrometry. The high-energy electrons (typically 70 eV) induce ionization, forming a molecular ion (M+•) that is energetically unstable. This ion subsequently undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. Key fragmentation pathways for short-chain branched carboxylic acids include:

-

McLafferty Rearrangement: A characteristic reaction of carbonyl compounds involving the transfer of a gamma (γ) hydrogen (or deuterium) to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the alpha-beta (α-β) carbon-carbon bond. This often produces the base peak in the spectrum.

-

Alpha (α) Cleavage: The breaking of a carbon-carbon bond adjacent to the carbonyl group. This can result in the loss of the alkyl side chain or the carboxyl group as a radical.

-

Loss of Neutral Molecules/Radicals: Simple cleavages resulting in the loss of small, stable neutral species such as deuterated methyl radicals (-CD3) or the carboxyl group (-COOH).

Predicted Fragmentation Pattern of this compound

While a publicly available, quantitatively detailed mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented spectrum of its non-deuterated analog, Isovaleric acid (C₅H₁₀O₂). The molecular weight of this compound (C₅D₉HO₂) is 111.19 g/mol , a 9-dalton shift from the 102.13 g/mol of the light version.[1] This mass shift is systematically reflected in the resulting fragment ions.

The table below summarizes the major predicted fragment ions for this compound under EI conditions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion (Structure) | Proposed Neutral Loss | Fragmentation Pathway |

| 111 | [(CD₃)₂CDCD₂COOH]⁺• | - | Molecular Ion (M⁺•) |

| 93 | [M - CD₃]⁺ | •CD₃ (Deuterated Methyl Radical) | Cleavage of a methyl group |

| 66 | [C₄D₉]⁺ | •COOH (Carboxyl Radical) | Alpha-cleavage |

| 63 | [C₂D₃HO₂]⁺• | C₃D₆ (Deuterated Propene) | McLafferty Rearrangement |

| 50 | [C₃D₇]⁺ | •CD₂COOH | Alpha-cleavage |

| 45 | [COOH]⁺ | •C₄D₉ (Deuterated Isobutyl Radical) | Alpha-cleavage |

Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation events for this compound is illustrated below. The process begins with the molecular ion and branches into the major fragment ions observed in the mass spectrum.

Experimental Protocol for SCFA Analysis by GC-MS

This section provides a comprehensive protocol for the extraction, derivatization, and analysis of short-chain fatty acids (SCFAs), including isovaleric acid, from biological samples using GC-MS. This protocol is a synthesis of established methods.[2][3][4][5]

4.1. Materials and Reagents

-

Solvents: Methyl tert-butyl ether (MTBE), Ethanol (LC-MS grade), Pyridine

-

Acids: Hydrochloric acid (HCl), Succinic acid

-

Derivatization Agent (Optional): N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Isobutyl chloroformate

-

Internal Standards: this compound and other relevant deuterated SCFAs (e.g., Sodium butyrate-d7).[3]

-

Gases: Helium (carrier gas, purity ≥ 99.999%)

4.2. Sample Preparation and Extraction

-

Homogenization: Weigh approximately 50-100 mg of the biological sample (e.g., feces, tissue) into a 2 mL microcentrifuge tube. For liquid samples (e.g., plasma, serum), use 100-200 µL.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample, calibration standard, and quality control sample. This is critical for correcting variations during sample preparation and analysis.[3]

-

Acidification: Acidify the sample to a pH < 3 by adding a strong acid. For example, add 10 µL of 1.0 M HCl per 100 µL of sample.[2] This step protonates the fatty acids, making them less water-soluble and more amenable to organic solvent extraction.

-

Extraction: Add 200 µL of MTBE to the acidified sample.[2] Vortex vigorously for 15-20 minutes at 4°C to perform liquid-liquid extraction (LLE).

-

Phase Separation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Collection: Carefully transfer the upper organic layer (MTBE), which contains the SCFAs, to a clean autosampler vial with a glass insert.

4.3. Derivatization (Optional, but Recommended for Improved Chromatography) While direct analysis is possible, derivatization enhances analyte volatility and improves peak shape.[6]

-

Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

Reaction: Re-dissolve the dried residue in 50 µL of a suitable solvent (e.g., ethanol). Add the derivatizing agent, for instance, 100 µL of MTBSTFA.[7]

-

Incubation: Seal the vial and incubate at 60°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

4.4. GC-MS Instrumentation and Parameters The following are typical starting parameters for a GC-MS system. Optimization may be required based on the specific instrument and column used.

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977B MSD or equivalent quadrupole or ion trap mass spectrometer

-

Column: High-polarity column such as a DB-FFAP (Free Fatty Acid Phase) or SH-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-2.5 mL/min.[2][3]

-

Injection: 1 µL of the sample in splitless or split (e.g., 10:1 or 100:1 for concentrated samples) mode.[2]

-

Oven Temperature Program:

-

MS Parameters:

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity during quantification. Monitor the characteristic ions for both the analyte and the deuterated standard (e.g., m/z 63 for this compound). Full scan mode (e.g., m/z 40-200) can be used for initial method development and qualitative analysis.

References

- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of Isovaleric Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Deuteration

Isovaleric acid-d9 is the fully deuterated isotopologue of isovaleric acid (3-methylbutanoic acid) at all its carbon-bound hydrogen positions, excluding the acidic proton of the carboxylic acid group.

Molecular Formula: CD₃CD(CD₃)CD₂COOH[1]

The deuteration significantly alters the NMR signature of the molecule, providing a unique tool for tracing and quantification in complex biological matrices.

Caption: Chemical structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, derived from the known data of isovaleric acid. The key principle is that deuterium (B1214612) (²H) is NMR active but has a much smaller gyromagnetic ratio than protium (B1232500) (¹H), and thus its signals are not observed in a standard ¹H NMR spectrum. In ¹³C NMR, carbons attached to deuterium will exhibit coupling (C-D coupling) and a slight upfield shift (isotope effect).

Predicted ¹H NMR Spectrum